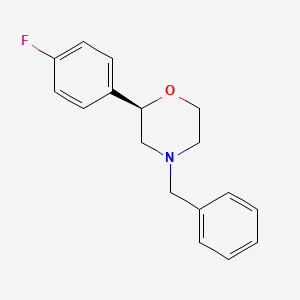
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms The compound this compound is characterized by the presence of a benzyl group and a 4-fluorophenyl group attached to the morpholine ring
Vorbereitungsmethoden
The synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of (2R)-2-(4-fluorophenyl)morpholine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine.
For example, the oxidation of this compound with potassium permanganate can yield the corresponding ketone derivative. Similarly, reduction with lithium aluminum hydride can produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential therapeutic agent due to its ability to interact with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors and enzymes, making it a candidate for drug development.
In materials science, this compound has been explored for its use in the synthesis of fluorescent probes. These probes are valuable tools in biomedical research, environmental monitoring, and food safety due to their high sensitivity and selectivity .
Wirkmechanismus
The mechanism of action of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine can be compared with other morpholine derivatives, such as (2R)-2-(4-fluorophenyl)morpholine and (2R,3S)-2-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine. These compounds share similar structural features but differ in the substituents attached to the morpholine ring.
The presence of the benzyl group in this compound distinguishes it from other derivatives and contributes to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
920802-09-1 |
|---|---|
Molekularformel |
C17H18FNO |
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C17H18FNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
InChI-Schlüssel |
UVNKZRUDJYONQQ-KRWDZBQOSA-N |
Isomerische SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


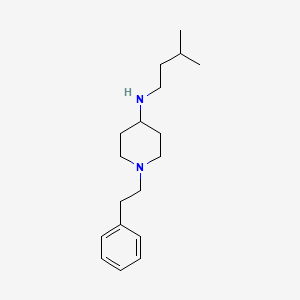
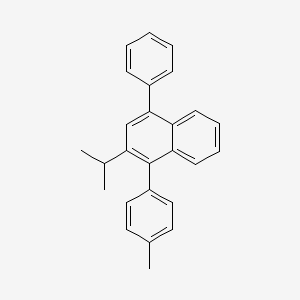
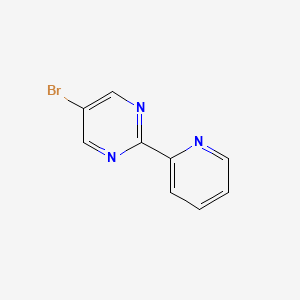
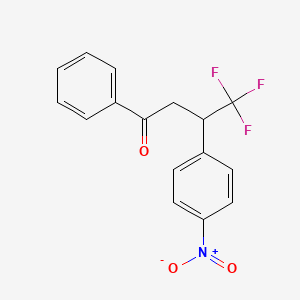
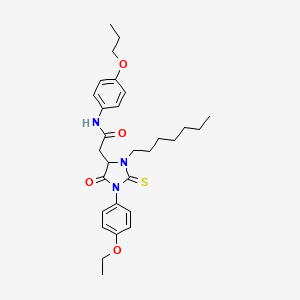
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
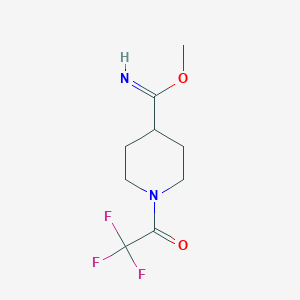
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)

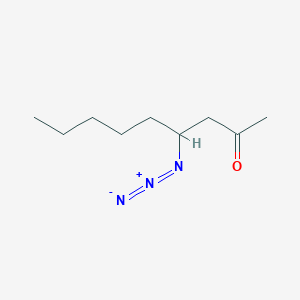
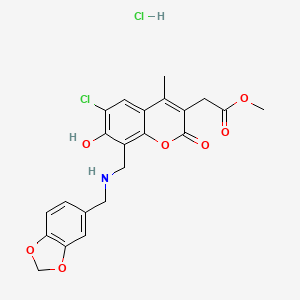
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)
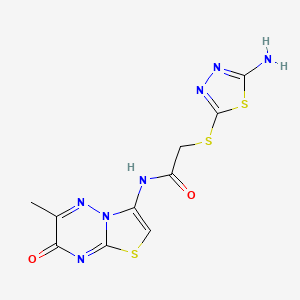
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
